molecular formula C9H9N3O3 B1386397 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid CAS No. 1086380-60-0

5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid

Cat. No. B1386397
M. Wt: 207.19 g/mol
InChI Key: OIUFODDGIUYXJM-UHFFFAOYSA-N
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Description

5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid is a heterocyclic organic compound with the molecular formula C9H9N3O3 . It is a chemical building block used in various scientific research .


Synthesis Analysis

The synthesis of 5-oxopyrrolidine-3-carboxylic acid derivatives has been reported in the literature . The synthesis involves the reaction of 2- (5- ( (5-benzoyl-1H-benzo [d] [1,2,3] triazol-1-yl) methyl)-2-thioxo-1,3,4-oxadiazol-3 (2H)-yl) acetohydrazide with aromatic aldehydes and succinic anhydride .


Molecular Structure Analysis

The molecular structure of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists . The molecule has a molecular weight of 207.19 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of 5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid include a molecular weight of 207.19 g/mol and a molecular formula of C9H9N3O3 . Further details about its physical and chemical properties are not provided in the search results.

Scientific Research Applications

  • Scientific Field: Medicinal Chemistry

    • Application Summary : Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
    • Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol described in the literature from 2015 to date .
    • Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
  • Scientific Field: Material Science

    • Application Summary : Proline, a natural amino acid that can be considered as an excellent, efficient, and versatile organocatalyst for various asymmetric reactions, has been incorporated into porous silica and traditional inorganic porous crystalline materials such as zeolite to construct heterogeneous catalysts .
    • Methods of Application : The encapsulation of organocatalysts, such as proline and related derivatives, into a porous material, can not only construct a novel heterogeneous catalyst but also provide a platform to mimic and explore the catalytic processes in a biological system .
    • Results or Outcomes : These materials always display limited BET surface area; furthermore, the weak interaction of the host material and the guest functional molecules always leads to undesired guest leaching .
  • Scientific Field: Drug Discovery

    • Application Summary : Pyrrolidine is a versatile scaffold for novel biologically active compounds . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists .
    • Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol described in the literature from 2015 to date .
    • Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
  • Scientific Field: Material Science

    • Application Summary : Proline, a natural amino acid that can be considered as an excellent, efficient, and versatile organocatalyst for various asymmetric reactions, has been incorporated into porous silica and traditional inorganic porous crystalline materials such as zeolite to construct heterogeneous catalysts .
    • Methods of Application : The encapsulation of organocatalysts, such as proline and related derivatives, into a porous material, can not only construct a novel heterogeneous catalyst but also provide a platform to mimic and explore the catalytic processes in a biological system .
    • Results or Outcomes : These materials always display limited BET surface area; furthermore, the weak interaction of the host material and the guest functional molecules always leads to undesired guest leaching .
  • Scientific Field: Drug Discovery

    • Application Summary : Pyrrolidine is a versatile scaffold for novel biologically active compounds . It’s widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists .
    • Methods of Application : The review reports bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones and prolinol described in the literature from 2015 to date .
    • Results or Outcomes : The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
  • Scientific Field: Material Science

    • Application Summary : Proline, a natural amino acid that can be considered as an excellent, efficient, and versatile organocatalyst for various asymmetric reactions, has been incorporated into porous silica and traditional inorganic porous crystalline materials such as zeolite to construct heterogeneous catalysts .
    • Methods of Application : The encapsulation of organocatalysts, such as proline and related derivatives, into a porous material, can not only construct a novel heterogeneous catalyst but also provide a platform to mimic and explore the catalytic processes in a biological system .
    • Results or Outcomes : These materials always display limited BET surface area; furthermore, the weak interaction of the host material and the guest functional molecules always leads to undesired guest leaching .

properties

IUPAC Name

5-oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O3/c13-8-3-6(9(14)15)5-12(8)7-4-10-1-2-11-7/h1-2,4,6H,3,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIUFODDGIUYXJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=NC=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701218863
Record name 3-Pyrrolidinecarboxylic acid, 5-oxo-1-(2-pyrazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701218863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-1-pyrazin-2-ylpyrrolidine-3-carboxylic acid

CAS RN

1086380-60-0
Record name 3-Pyrrolidinecarboxylic acid, 5-oxo-1-(2-pyrazinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1086380-60-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyrrolidinecarboxylic acid, 5-oxo-1-(2-pyrazinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701218863
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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